molecular formula C15H20N4O4 B2868333 N-(2,2-dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1708079-77-9

N-(2,2-dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2868333
CAS RN: 1708079-77-9
M. Wt: 320.349
InChI Key: GAWVPGPNDNYTBB-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Reactions

N-(2,2-dimethoxyethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound involved in the synthesis of heterocyclic compounds, which are of interest due to their diverse biological activities. In a study by Kemskiy et al. (2018), 5-amino-N-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carboxamides were subjected to intramolecular cyclization in formic acid to produce 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines, which were further converted into 5-thio-functionalized derivatives by treatment with S-nucleophiles. These chemical transformations highlight the compound's utility in generating novel heterocyclic structures that could serve as scaffolds for further pharmacological exploration (Kemskiy, Syrota, Bol’but, Dorokhov, & Vovk, 2018).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-21-12-6-4-11(5-7-12)9-19-10-13(17-18-19)15(20)16-8-14(22-2)23-3/h4-7,10,14H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWVPGPNDNYTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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